Product packaging for Diazepinone riboside(Cat. No.:CAS No. 75421-11-3)

Diazepinone riboside

Cat. No.: B1213849
CAS No.: 75421-11-3
M. Wt: 244.24 g/mol
InChI Key: HBBIVXDEBCKFIZ-FUZJYRNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diazepinone riboside (CAS 75421-11-3) is a seven-membered ring nucleoside with the chemical formula C10H16N2O5 and a molecular weight of 244.25 g/mol . It is recognized as a highly potent inhibitor of human cytidine deaminase (CDA), exhibiting a Ki of 25 nM . CDA is an enzyme crucial to the pyrimidine salvage pathway, and its activity in deactivating nucleoside-based anticancer drugs (such as gemcitabine and decitabine) is a significant cause of drug resistance and poor clinical outcomes . By potently inhibiting CDA, this compound is a valuable research tool for investigating strategies to enhance the efficacy of these chemotherapeutic agents . The unique mechanism of action of this compound has been elucidated through structural studies. Unlike other inhibitors that coordinate with the zinc ion in the enzyme's active site, this compound inhibits CDA via a zinc-independent mechanism . Its puckered seven-membered diazepinone ring engages in hydrogen bonding with key residues Ala66 and Glu67 of CDA . Crucially, the C5-C6 double bond of the molecule forms a canonical edge-on π-π interaction with a phenylalanine residue (Phe137) in the active site, which is essential for its high-affinity binding . Reduction of this double bond results in a substantial loss of inhibitory activity, underscoring its importance . Recent research has expanded the potential applications of this compound and its analogs beyond CDA inhibition. There is growing interest in its 2'-deoxy counterpart and other 2'-modified analogs (e.g., 2'-deoxy-2'-fluoroarabino- and 2'-deoxy-2',2'-difluoro-diazepinone nucleosides) as potential inhibitors of the APOBEC3 (A3) family of enzymes . APOBEC3 enzymes are implicated in cancer evolution and viral drug resistance by causing somatic mutations, and they share structural homology with CDA . When incorporated into oligonucleotides, these modified diazepinone nucleosides have shown promise as powerful research tools for studying APOBEC3-mediated mutagenesis . Efficient convergent synthetic routes utilizing ring-closing metathesis (RCM) and direct glycosylation have been recently developed to facilitate access to these novel analogs for further biological evaluation . Notice to Researchers: This product is intended for research purposes only and is not for human, veterinary, or diagnostic use. Please handle all chemical compounds with appropriate care and in accordance with your institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O5 B1213849 Diazepinone riboside CAS No. 75421-11-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75421-11-3

Molecular Formula

C10H16N2O5

Molecular Weight

244.24 g/mol

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydro-1H-1,3-diazepin-2-one

InChI

InChI=1S/C10H16N2O5/c13-5-6-7(14)8(15)9(17-6)12-4-2-1-3-11-10(12)16/h1-2,6-9,13-15H,3-5H2,(H,11,16)/t6-,7-,8-,9-/m1/s1

InChI Key

HBBIVXDEBCKFIZ-FUZJYRNYSA-N

SMILES

C1C=CCN(C(=O)N1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1C=CCN(C(=O)N1)[C@H]2[C@@H]([C@@H](C(O2)CO)O)O

Canonical SMILES

C1C=CCN(C(=O)N1)C2C(C(C(O2)CO)O)O

Synonyms

diazepinone riboside

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Diazepinone Riboside

Established Synthetic Routes to the 1,3-Diazepinone Nucleobase

Ring-Closing Metathesis (RCM) Strategies

Ring-closing metathesis has emerged as a powerful and efficient tool for the synthesis of the 1,3-diazepinone core. rsc.orgrsc.orgnih.gov This strategy typically involves the cyclization of a diallylurea precursor. However, the direct RCM of unprotected diallylurea is often unsuccessful due to an unfavorable orientation of the allyl groups. rsc.orgrsc.org To overcome this, a common approach is to introduce protecting groups on the nitrogen atoms of the urea (B33335), which facilitates the desired ring closure.

The synthesis of carbocyclic analogues of diazepinone riboside has also been accomplished using RCM. nih.govacs.org In these syntheses, the 1,3-diazepinone ring was constructed on carbocyclic scaffolds from the corresponding benzoyl-protected carbocyclic bis-allyl ureas. acs.org

Convergent Synthesis Approaches

Convergent synthesis offers an efficient alternative to linear strategies, where the nucleobase and the sugar moiety are synthesized separately and then coupled together. rsc.orgrsc.orgnih.gov This approach allows for greater flexibility and is often more efficient, particularly when synthesizing various modified nucleosides. rsc.orgrsc.org

Linear Synthetic Strategies

In a linear synthetic strategy, the nucleobase is constructed directly on the sugar moiety. rsc.orgrsc.org While this approach has been used for the synthesis of 2'-modified diazepinone nucleosides, it is generally considered less efficient than convergent methods. rsc.orgrsc.org

The key RCM step in these linear routes often results in lower yields, around 40%. rsc.orgrsc.org Furthermore, this strategy can be cumbersome as it may require re-optimization of several steps for each new target nucleoside. rsc.orgrsc.org For instance, the synthesis of a 2'-deoxy analogue of this compound (dDiAzep) was based on a linear strategy where the 1,3-diazepin-2-one nucleobase was created on the sugar via an RCM reaction of a bis-allyl urea derivative. nih.gov The synthesis commenced with the formation of the bis-allyl urea by condensing allylamine (B125299) in the presence of N,N-disuccinimidyl carbonate. nih.gov

Glycosylation Techniques for Riboside Formation

The formation of the N-glycosidic bond between the 1,3-diazepinone nucleobase and the ribose sugar is a pivotal step in the synthesis of this compound.

Direct Glycosylation Conditions and Catalysis

Direct glycosylation involves the coupling of the pre-formed 1,3-diazepinone nucleobase with a suitable sugar donor. rsc.orgrsc.orgnih.gov A common method for this transformation is the silyl-Hilbert-Johnson reaction, where the nucleobase is first silylated to enhance its nucleophilicity. The silylated diazepinone is then coupled with a protected sugar derivative, typically a halo-sugar, in the presence of a Lewis acid catalyst. rsc.orgrsc.org

Mercury salts, such as a combination of mercury(II) oxide and mercury(II) bromide, have been employed as catalysts for the glycosylation of silylated diazepinone with a bromosugar in refluxing benzene. rsc.orgresearchgate.netresearchgate.net This method has been shown to provide the desired β-anomer exclusively in good yield. rsc.orgresearchgate.netresearchgate.net However, the type and quality of the mercury salts can influence the ratio of N- to O-glycosylated products and require careful control. rsc.org

More recently, Vorbrüggen conditions, utilizing catalysts like tin(IV) chloride (SnCl₄), have been successfully applied for the direct glycosylation of silylated diazepinone with chloro-sugars. researchgate.net This approach has proven effective for the synthesis of 2'-deoxy-diazepinone nucleosides. researchgate.net

Anomeric Selectivity in Glycosylation

Controlling the stereochemistry at the anomeric center (C1' of the ribose) is crucial in nucleoside synthesis. The desired β-anomer is typically the biologically active form.

In the mercury-catalyzed glycosylation of silylated diazepinone, excellent anomeric selectivity has been observed, yielding exclusively the β-anomer. rsc.orgresearchgate.netresearchgate.net Similarly, the use of Vorbrüggen conditions with SnCl₄ for the coupling of silylated diazepinone with Hoffer's chlorosugar resulted in a high anomeric ratio of 9:1 in favor of the β-anomer for the synthesis of the 2'-deoxy nucleoside. researchgate.net Further optimization of the silylation and Vorbrüggen conditions led to a 10:1 crude anomeric ratio and a 60% isolated yield of the β-anomer. rsc.org

The choice of protecting groups on the sugar can also influence anomeric selectivity. For instance, the use of a 2'-fluoroarabino sugar derivative in a direct glycosylation approach also provided excellent anomeric selectivity. rsc.org The inherent stability of the 2'-fluoroarabino and 2',2'-difluoro analogues also contributes to the successful isolation of the desired β-anomers. rsc.org

Synthesis of this compound Analogues and Derivatives

The core structure of this compound has been the subject of extensive chemical modification to explore its structure-activity relationship and enhance its therapeutic potential. These modifications have primarily focused on the ribose sugar and the diazepinone ring itself, leading to the development of various analogues, including carbocyclic, 2'-deoxy, and 2'-fluorinated derivatives, as well as compounds with altered diazepinone rings.

Carbocyclic Analogues

Carbocyclic analogues of this compound, where the furanose oxygen is replaced by a methylene (B1212753) group, have been synthesized to impart greater metabolic stability and to probe the conformational requirements for biological activity. A key strategy for their synthesis involves a ring-closing metathesis (RCM) reaction. rsc.orgrsc.orgacs.org

The general approach builds the seven-membered 1,3-diazepinone ring onto a pre-existing carbocyclic scaffold. acs.orgnih.gov This is typically achieved through the RCM of a corresponding benzoyl-protected carbocyclic bis-allyl urea. acs.org This methodology, originally developed by the Marquez laboratory, has been applied to create a variety of carbocyclic nucleosides. rsc.orgrsc.org

Researchers have successfully constructed conformationally-locked analogues to determine the preferred sugar pucker for enzyme binding. acs.orgnih.gov These include:

North (N)-type locked analogues: Built on a bicyclo[3.1.0]hexane template to mimic the North-puckered conformation of the ribose ring. nih.gov

South (S)-type locked analogues: Also using a bicyclo[3.1.0]hexane system, but constraining the ring to a South-puckered conformation. acs.orgnih.gov

Flexible analogues: Synthesized with a simple cyclopentane (B165970) ring, allowing for conformational flexibility. acs.orgnih.gov

For simplicity in these studies, 2'-deoxy versions of the carbocyclic nucleosides were often prepared. nih.gov The synthesis of the flexible cyclopentane analogue, for instance, started from an enantiomerically pure cyclopentylamine (B150401) derivative. nih.gov A linear strategy adaptable to all three types of carbocyclic targets was employed, highlighting the versatility of the RCM approach in this context. nih.gov

Analogue Type Key Synthetic Feature Scaffold Reference
North-ConformerConformationally lockedBicyclo[3.1.0]hexane nih.gov
South-ConformerConformationally lockedBicyclo[3.1.0]hexane acs.orgnih.gov
Flexible AnalogueConformationally flexibleCyclopentane acs.orgnih.gov

2′-Deoxyriboside Derivatives (dDiAzep) Synthesis

The synthesis of 2'-deoxyriboside analogues of diazepinone (dDiAzep) has been approached through two main strategies: a linear synthesis and a more convergent direct glycosylation method.

Convergent Nature: It allows for the independent synthesis of the base and sugar moieties, which can then be combined, providing flexibility for creating diverse analogues. rsc.orgrsc.org

Excellent Selectivity: The glycosylation step proceeds with good to excellent anomeric selectivity, favoring the desired β-anomer. rsc.orgresearchgate.netresearchgate.net

Synthetic Strategy Description Key Features Reported Overall Yield Reference
Linear Synthesis The diazepinone ring is built directly on the sugar moiety.Multi-step; Lower efficiency; Key RCM step has ~40% yield.~8% rsc.orgnih.govresearchgate.net
Convergent Synthesis The diazepinone base and sugar are synthesized separately and then coupled.3-step base synthesis (70% yield); Direct glycosylation; Higher efficiency; Flexible.~38% rsc.orgrsc.orgresearchgate.net

2′-Fluorinated Analogues (e.g., 2′-fluoroarabino-, 2′,2′-difluoro-) Synthesis

The introduction of fluorine at the 2'-position of the ribose ring is a common strategy to enhance the metabolic stability of nucleoside analogues. rsc.org The synthesis of 2'-fluorinated diazepinone ribosides has also benefited from the development of the convergent direct glycosylation method.

Analogous to the synthesis of dDiAzep, early routes to 2'-fluorinated derivatives, specifically the 2'-fluoroarabino analogue, involved a multi-step linear synthesis where the diazepinone ring was constructed upon the fluorinated sugar. rsc.orgrsc.org This approach was generally less efficient. rsc.org

The advent of the convergent direct glycosylation strategy has provided a more streamlined path to these compounds. rsc.orgresearchgate.netrsc.org The pre-synthesized 1,3-diazepinone base can be efficiently coupled with various 2'-fluorinated sugar derivatives. rsc.orgrsc.org This method has been successfully used for the synthesis of:

2'-deoxy-2'-fluoroarabino-diazepinone nucleoside rsc.orgrsc.orgresearchgate.net

2'-deoxy-2',2'-difluoro-diazepinone nucleoside rsc.orgrsc.orgresearchgate.net

This direct glycosylation is the first reported for accessing these specific 2'-modified diazepinone nucleosides and provides them in moderate to good yields with high anomeric selectivity. rsc.orgrsc.orgresearchgate.net For example, the 2',2'-difluoro analogue was synthesized by coupling the diazepinone base with a suitable difluorinated sugar, followed by deprotection with ammonia (B1221849) in methanol (B129727) to yield the final nucleoside. rsc.org The resulting 2'-fluorinated compounds have shown increased stability compared to their 2'-deoxy counterparts. rsc.org

Fluorinated Analogue Synthetic Method Key Advantages Reference
2′-deoxy-2′-fluoroarabinoConvergent Direct GlycosylationFirst report of this method for this analogue; Efficient; Good yield and selectivity. rsc.orgrsc.orgresearchgate.net
2′-deoxy-2′,2′-difluoroConvergent Direct GlycosylationFirst report of this method for this analogue; Efficient; Good yield and selectivity. rsc.orgrsc.orgresearchgate.net

Modified Diazepinone Ring Derivatives

In addition to modifying the sugar moiety, derivatives have been created by altering the structure of the seven-membered diazepinone ring itself. These modifications aim to explore new interactions within enzyme active sites.

One approach involves synthesizing substituted diazepinone rings from starting materials like α-amino acids or amino alcohols. researchgate.net A synthetic methodology using RCM as a key step allows for the preparation of various diazepinone derivatives, such as a (4R)-4-methyl-1,3-diazepin-2-one. researchgate.net This substituted diazepinone can then be silylated and coupled with a ribose derivative via mercury-catalyzed glycosylation to produce the final nucleoside. researchgate.net

Molecular Mechanisms of Enzyme Inhibition by Diazepinone Riboside

Cytidine (B196190) Deaminase (CDA) Inhibition Mechanism

Diazepinone riboside is a potent inhibitor of cytidine deaminase (CDA), an enzyme crucial in the pyrimidine (B1678525) salvage pathway that deaminates cytidine and its analogues. nih.govnih.gov The mechanism by which this compound exerts its inhibitory effect is notably distinct from other well-known CDA inhibitors.

The enzymatic deamination of cytidine by CDA proceeds through a hydration mechanism, involving a nucleophilic attack at the C4 position by a zinc-activated water molecule, which forms a tetrahedral intermediate. nih.govnih.gov Many potent CDA inhibitors, such as zebularine (B1662112) and tetrahydrouridine (B1681287) (THU), are transition state analogues that mimic this hydrated intermediate. nih.govnih.gov For instance, the crystal structure of zebularine bound to CDA shows the formation of a hydrate (B1144303) at the active site. nih.govacs.org

In stark contrast, this compound's inhibitory action is independent of this hydration mechanism. nih.govacs.org The chemical structure of this compound, specifically its seven-membered ring, lacks the functional groups necessary to coordinate with the active site's zinc ion or to undergo hydration. nih.govacs.org This unique characteristic sets it apart from other inhibitors and highlights an alternative strategy for CDA inhibition. nih.gov The discovery that this compound operates independently of hydration provided an opportunity to study the enzyme's conformational preferences without the influence of hydrate formation. nih.gov

The potent, tight-binding inhibition of CDA by this compound is attributed to a network of specific non-covalent interactions within the enzyme's active site. nih.govnih.govacs.org These interactions stabilize the inhibitor-enzyme complex, compensating for the lack of a hydration-dependent mechanism.

A critical interaction for the binding of this compound is an edge-on π–π stacking interaction between the double bond of the diazepinone ring and the aromatic ring of the amino acid residue Phenylalanine 137 (Phe137) in the active site of human CDA. nih.govnih.govacs.org The crystal structure of the human CDA-diazepinone riboside complex clearly reveals this canonical π/π-interaction. nih.govresearchgate.net This interaction is crucial for the strong binding, and saturation of the double bond in the diazepinone ring leads to a significant loss of binding affinity. researchgate.net

In addition to the key π–π interaction, a network of hydrogen bonds further anchors this compound within the active site. The N3-H of the diazepinone nucleobase forms a hydrogen bond with the side chain of Glutamate 67 (Glu67). nih.gov Modeling studies and crystal structures have illustrated a series of hydrogen bonds that contribute to the stability of the complex. nih.gov These interactions involve residues such as Alanine 66 (Ala66), Glutamate 56 (Glu56), Asparagine 54 (Asn54), Alanine 58 (Ala58), and Tyrosine 60 (Tyr60), creating a comprehensive network that ensures the inhibitor's high affinity for the enzyme. nih.gov

Table 1: Key Non-Covalent Interactions of this compound with Human Cytidine Deaminase (hCDA)

Interacting Group on this compound hCDA Residue Type of Interaction Reference
Diazepinone Ring Double Bond Phe137 Edge-on π–π Stacking nih.govnih.govacs.orgnih.govresearchgate.net
N3-H Glu67 Hydrogen Bond nih.gov
Various Ala66, Glu56, Asn54, Ala58, Tyr60 Hydrogen Bonding Network nih.gov

While this compound's inhibition is not dependent on hydration, the concept of transition state mimicry is still relevant to its design and potency. nih.govnih.gov The deamination reaction catalyzed by CDA proceeds through a high-energy tetrahedral transition state. nih.govacs.org Inhibitors that mimic this state bind with very high affinity. nih.gov

This compound, with its expanded seven-membered ring, is thought to mimic the geometry of the tetrahedral transition state of the hydration reaction. researchgate.net This concept has been explored in detail for other enzyme-inhibitor systems, such as adenosine (B11128) deaminase with coformycin. researchgate.net The ability of the diazepinone ring to fit into a binding pocket that might be larger than previously thought allows it to act as a powerful transition-state mimic, contributing to its strong inhibitory activity (Ki = 25 nM). nih.govacs.org

Role of Non-Covalent Interactions within the Active Site

Edge-on π–π Interactions (e.g., with Phe137)

APOBEC3 Enzyme Inhibition Mechanisms by Diazepinone Derivatives

The apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3 (APOBEC3) family of enzymes are cytidine deaminases that play a role in innate immunity by deaminating cytosine to uracil (B121893) in single-stranded DNA (ssDNA). nih.govumassmed.edu However, their dysregulation can lead to mutations that drive cancer evolution and drug resistance. nih.govrsc.org

Given the structural and mechanistic similarities between CDA and APOBEC3 enzymes, particularly in the zinc-containing active site, inhibitors of CDA are being investigated as potential inhibitors of APOBEC3 enzymes. nih.govrsc.org A key difference is that APOBEC3 enzymes act on nucleosides within ssDNA, whereas CDA acts on free nucleosides. nih.govrsc.org

Therefore, for diazepinone derivatives to inhibit APOBEC3, they must be incorporated into oligonucleotides. umassmed.edursc.org The 2'-deoxyriboside analogue of diazepinone (dDiAzep) has been synthesized and incorporated into ssDNA to create potential APOBEC3 inhibitors. nih.govbeilstein-journals.org It is hypothesized that the π–π interaction observed in CDA inhibition, involving Phe137, could be preserved with corresponding tyrosine residues (Tyr130 in A3A and Tyr313 in A3Bctd) in the active sites of APOBEC3 enzymes, potentially leading to potent inhibition. nih.gov Research has shown that incorporating 2'-deoxy derivatives of CDA inhibitors like zebularine and diazepinone into DNA fragments can lead to low-micromolar inhibition of APOBEC3 enzymes. beilstein-journals.orgbeilstein-journals.org This "Trojan horse" approach, where the ssDNA delivers the inhibitor to the active site, is a promising strategy for developing selective APOBEC3 inhibitors. beilstein-journals.org

Table 2: Comparison of Diazepinone Inhibition Targets

Enzyme Substrate Inhibitor Form Key Active Site Residue for π–π Interaction Proposed Inhibition Mechanism Reference
Cytidine Deaminase (CDA) Free Nucleosides This compound Phe137 Direct binding, π–π stacking, H-bonding nih.govnih.govacs.org
APOBEC3A (A3A) Single-stranded DNA Diazepinone 2'-deoxyriboside in ssDNA Tyr130 ssDNA-delivered inhibitor, potential π–π stacking nih.govbeilstein-journals.org
APOBEC3B (A3B) Single-stranded DNA Diazepinone 2'-deoxyriboside in ssDNA Tyr313 ssDNA-delivered inhibitor, potential π–π stacking nih.gov

Proposed Molecular Interactions with APOBEC3 Active Sites (e.g., Tyr130, Tyr313)

The molecular basis for the inhibition of cytidine deaminases by this compound involves key interactions within the enzyme's active site. In human cytidine deaminase (hCDA), the crystal structure reveals a π-π stacking interaction between the diazepinone ring of the inhibitor and the aromatic ring of the amino acid residue Phe137. rcsb.orgnih.gov This interaction is crucial for the tight binding of the inhibitor. nih.gov

A key difference in the active sites of APOBEC3A (A3A) and the C-terminal domain of APOBEC3B (A3B_CTD_) compared to hCDA is the presence of tyrosine residues at positions that correspond to Phe137 in hCDA. nih.govresearchgate.net Specifically, A3A has Tyr130 and A3B_CTD_ has Tyr313 at this position. nih.govrsc.org It has been hypothesized that a similar π-π interaction can occur between the double bonds of the diazepinone ring and the aromatic rings of Tyr130 in A3A and Tyr313 in A3B_CTD_. nih.govrsc.orgresearchgate.net This preservation of the π-π stacking interaction is thought to be a key factor in the potent inhibition of these APOBEC3 enzymes by diazepinone-containing ssDNA. nih.govrsc.org

Unlike some other cytidine deaminase inhibitors that act as transition state analogues and coordinate with a zinc ion in the active site, this compound does not. nih.govrsc.org Instead, in the complex with hCDA, a water molecule is bound to the zinc ion. nih.gov The N3-H group of the diazepinone nucleobase engages in interactions with Glu67 of hCDA. nih.gov The active site is formed by three of the four hCDA monomers in the tetrameric structure, all of which contribute to the recognition of the inhibitor. rsc.org

The binding of this compound also appears to be influenced by the conformation of the sugar moiety. Studies with carbocyclic analogues of this compound, where the ribose sugar is replaced by a carbocyclic ring locked in specific conformations, have shown that cytidine deaminase has a binding preference for a south sugar pucker. acs.org

Structural and Conformational Analysis of Diazepinone Riboside and Its Complexes

Crystallographic Studies of Diazepinone Riboside-Enzyme Complexes

The primary enzyme target for which detailed structural information exists for a complex with this compound is human Cytidine (B196190) Deaminase (hCDA). researchgate.netdrugbank.com The crystal structure of the hCDA-diazepinone riboside complex, available under the Protein Data Bank (PDB) identifier 1MQ0, serves as a foundational reference for understanding its inhibitory mechanism. acs.orgresearchgate.netrsc.org

Crystallographic analysis reveals that this compound is a tight-binding inhibitor that anchors itself within the enzyme's active site through a series of specific non-covalent interactions. researchgate.netnih.gov A key feature of its binding is the establishment of a canonical π-π stacking interaction between the diazepinone ring of the inhibitor and the aromatic ring of a key active site residue, Phenylalanine 137 (Phe137). drugbank.comnih.gov

The binding is further stabilized by a network of hydrogen bonds. nih.gov The diazepinone ring itself forms two hydrogen bonds with residues Ala66 and Glu67 from one subunit of the enzyme. nih.gov The ribose moiety of the inhibitor also plays a crucial role in binding, forming four additional hydrogen bonds with Asn54, Glu56, Ala58, and Tyr60, which span across different subunits of the enzyme complex. nih.gov This extensive hydrogen bonding network contributes significantly to the high affinity of the inhibitor. acs.org

Notably, unlike many other cytidine deaminase inhibitors that mimic the hydrated transition state, this compound does not directly coordinate with the active site zinc ion (Zn²⁺). researchgate.netrsc.org Instead, a water molecule is observed in the vicinity, but there is no direct bond between the inhibitor and the metal cofactor. researchgate.net The inhibitory action is achieved independent of hydration at the active site. acs.orgnih.gov

The conformation of the glycosyl bond, which links the diazepinone base to the ribose sugar, is observed in the anti range, with a torsion angle (χ) of -149.66°. acs.org The ribose sugar itself adopts a conformation in the south hemisphere, which is close to a 2'-endo pucker. acs.org This specific conformation is critical for optimally positioning the inhibitor within the active site for effective binding. acs.org

Interaction TypeInhibitor MoietyEnzyme Residue(s)Reference
π-π StackingDiazepinone RingPhe137 drugbank.comnih.gov
Hydrogen BondingDiazepinone RingAla66, Glu67 nih.gov
Ribose RingAsn54, Glu56, Ala58, Tyr60 nih.gov
ConformationGlycosyl Bond (χ)-149.66° (anti) acs.org
ConformationRibose PuckerSouth hemisphere (2'-endo) acs.org

The crystal structure of the hCDA-diazepinone riboside complex (PDB ID: 1MQ0) shows that the active enzyme is a tetramer, functioning as a dimer of dimers. researchgate.netrsc.org A fascinating aspect of the active site architecture is that it is composed of elements from three of the four hCDA monomers. researchgate.netrsc.org This composite nature means that multiple subunits contribute to the recognition and binding of a single inhibitor molecule. researchgate.net

Upon binding this compound, the active site accommodates the inhibitor without requiring the direct participation of the catalytic Zn²⁺ ion for coordination. researchgate.net The structure highlights the importance of the double bond within the diazepinone ring for potent inhibition; reduction of this bond to the corresponding saturated nucleoside results in a significant loss of binding affinity to CDA. rsc.org The active site features an aromatic amino acid, Phe137, which is perfectly positioned for the crucial π-π interaction with the inhibitor. drugbank.comresearchgate.net In other related enzymes, such as APOBEC3A, this position is occupied by a tyrosine residue (Tyr130), suggesting a potentially conserved binding interaction. researchgate.netrsc.org

Determination of Enzyme-Inhibitor Binding Modes

Molecular Modeling and Computational Studies

Computational methods have been instrumental in complementing experimental data, providing dynamic and energetic perspectives on the binding of this compound and its analogues. These studies are frequently based on the 1MQ0 crystal structure. acs.orgnih.gov

Molecular dynamics (MD) simulations have been employed to investigate the conformational behavior of this compound and its carbocyclic analogues within the active site of human cytidine deaminase. acs.orgnih.gov These simulations, often based on the crystal structure of the hCDA complex, help in understanding the stability of the observed binding interactions and the conformational flexibility of the inhibitor and the enzyme. acs.orgnih.gov

For instance, Monte Carlo/Stochastic Dynamics simulations have been used to compare the binding of this compound with its conformationally locked north- and south-type carbocyclic analogues. acs.org The simulations of this compound itself confirmed the stability of the six hydrogen bonds and the key π-π interaction with Phe137 observed in the crystal structure. acs.orgnih.gov These computational studies demonstrated the enzyme's binding preference for a south-type sugar pucker, which aligns with the high-resolution crystal structures of this compound and other inhibitors bound to the CDA active site. acs.orgacs.orgnih.gov

Docking studies have been a valuable tool for predicting the binding modes of novel this compound analogues and for rationalizing structure-activity relationships. acs.org Using the hCDA active site from the 1MQ0 crystal structure as a template, researchers have docked various modified inhibitors, such as conformationally locked carbocyclic nucleosides. acs.orgnih.gov

These studies were crucial in demonstrating that analogues locked in a "south" conformation, mimicking the ribose pucker of the parent compound, were preferred by the enzyme over those locked in a "north" conformation. acs.org The docking results, combined with synthesis and biological evaluation, confirmed that maintaining the correct sugar pucker is a critical parameter for achieving potent inhibition of cytidine deaminase. acs.org

Computational MethodSystem StudiedKey FindingsReference
Molecular Dynamics (MD) / Monte Carlo SimulationsThis compound and carbocyclic analogues in hCDA active siteConfirmed stability of H-bonds and π-π stacking; demonstrated enzyme preference for south sugar pucker. acs.orgnih.gov
Docking StudiesCarbocyclic analogues of this compound into hCDA active sitePredicted preferential binding for "south" conformers over "north" conformers, aligning with experimental data. acs.org
Quantum-Chemical TheorySmall-molecule ligands, including this compoundUsed to analyze conformational energies of ligands in protein binding sites, exploring the influence of the aqueous environment. nih.gov

High-level computational quantum-chemical theory has been applied to analyze the conformational energies of small-molecule ligands, including the family of compounds to which this compound belongs, when bound to proteins. nih.gov These advanced calculations move beyond classical force fields to provide a more accurate description of the electronic structure and energetics of the molecule. kallipos.gr

Studies have utilized quantum mechanics to explore the conformational energies of ligands in both vacuum and aqueous environments, recognizing that the protein binding site is a unique environment that is not perfectly represented by either. nih.gov By employing methods like density functional theory (DFT), researchers can calculate conformational energies with high accuracy. kallipos.grrsc.org This level of analysis helps to understand the energetic penalties or advantages of a ligand adopting a specific "bioactive" conformation upon binding, providing deeper insights into the fundamental principles of ligand-protein interactions. nih.gov

Docking Studies

Conformational Preferences and Dynamics of the Ribose Moiety

The furanose ring of the ribose in nucleosides is not planar and exists in a dynamic equilibrium between various puckered conformations. nih.gov These conformations are typically described by the pseudorotational phase angle (P), which defines the puckering of the ring. nih.gov The two major conformational families are the North (N) and South (S) conformations. glenresearch.com In the context of enzyme binding, there is often a strict requirement for a specific sugar pucker to ensure optimal positioning of the nucleoside within the active site. acs.org

The conformation of the ribose ring in nucleoside inhibitors can significantly impact their binding affinity to target enzymes. In solution, conventional nucleosides typically exhibit a rapid equilibrium between the North-type (C3'-endo) and South-type (C2'-endo) sugar pucker conformations. nih.gov However, enzymes often show a distinct preference for one of these conformations. acs.org

Studies on the complex of cytidine deaminase (CDA) with various inhibitors have revealed a clear preference for the South conformation. nih.govacs.org Crystal structures of CDA bound to inhibitors like zebularine (B1662112) hydrate (B1144303) and tetrahydrouridine (B1681287) (THU) consistently show the sugar ring in the South hemisphere, adopting a conformation close to 2'-endo. acs.org

To specifically investigate the conformational preference for this compound binding, researchers utilized the interactive tool PROSIT to calculate its structural parameters when bound to CDA. The analysis showed that the ribose ring of the bound this compound is unequivocally in a South conformation, closely matching that of THU. nih.govacs.org The pseudorotational phase angle (P) for this compound was calculated to be 158.18°, firmly placing it in the South hemisphere. nih.govacs.org This preference stands in contrast to other enzymes like adenosine (B11128) deaminase (ADA), which preferentially binds inhibitors in the North conformation. nih.govacs.org

CompoundPseudorotational Phase Angle (P)Max Puckering Amplitude (νmax)Conformation
This compound (4)158.18° nih.govacs.org32.10° nih.govacs.orgSouth (2'-endo) nih.govacs.org
Tetrahydrouridine (THU) (3)158.55° nih.govacs.org36.68° nih.govacs.orgSouth (2'-endo) nih.govacs.org

Analysis of the crystal structure of this compound bound to cytidine deaminase (CDA) reveals a glycosyl torsion angle (χ) of -149.66°. nih.govacs.org This value clearly places the diazepinone ring in the anti range, a conformation also observed for other CDA inhibitors like THU (χ = -136.51°). nih.govacs.org The enzyme's active site necessitates this anti conformation to achieve optimal recognition and binding, which involves a crucial π-π stacking interaction between the inhibitor's base and the aromatic ring of a phenylalanine residue (Phe137) in the enzyme. nih.gov The interdependence between the sugar pucker (P) and the torsion angle (χ) ensures that the two components of the nucleoside work in a concerted manner to fit optimally into the enzyme's binding pocket. acs.org

CompoundGlycosyl Torsion Angle (χ)Range
This compound (4)-149.66° nih.govacs.organti nih.govacs.org
Tetrahydrouridine (THU) (3)-136.51° nih.govacs.organti nih.govacs.org

To definitively probe the enzymatic preference of CDA for a specific sugar pucker, researchers synthesized and evaluated carbocyclic analogues of this compound that were "locked" into either a North or South conformation. acs.orgnih.govacs.org These locked analogues, built on a stable bicyclo[3.1.0]hexane scaffold, prevent the natural interconversion between pucker states. nih.gov A flexible cyclopentane (B165970) analogue was also created for comparison. acs.orgnih.govacs.org

The hypothesis was that the South-locked diazepinone nucleoside would be the most potent inhibitor, given the observed conformation of bound inhibitors in crystal structures. nih.govacs.org The biochemical results confirmed CDA's preference for a South sugar conformation, as the South-locked inhibitor (6) was approximately twice as potent as its North-locked counterpart (5). nih.govacs.org

Surprisingly, the flexible cyclopentane analogue (7) proved to be 100 times more potent than the South-locked version (6). nih.govacs.org However, it was still 16-fold less potent than the parent this compound (4). nih.govacs.org The unexpectedly lower potency of the South-locked analogue (6) was attributed to the fusion of the cyclopropane (B1198618) ring, which may introduce a subtle distortion affecting the optimal glycosyl torsion angle. nih.govacs.org Furthermore, molecular modeling showed that the hydrogen-bonding interactions of the 3'-OH group in the flexible compound (7) appeared to be stronger than those in the locked South-diazepinone (6). acs.org These findings highlight that while a South-like pucker is preferred, the ability of the ribose ring to make minor conformational adjustments within the active site is crucial for achieving maximal binding affinity. acs.org The parent this compound (4) forms six hydrogen bonds with the enzyme, including interactions with Asn54, Glu56, Ala58, and Tyr60, which are critical for its tight binding. nih.gov

CompoundDescriptionRelative Potency
This compound (4)Parent Riboside (Flexible)Most Potent nih.govacs.org
North-locked Analogue (5)Conformationally locked in North puckerLeast Potent nih.govacs.org
South-locked Analogue (6)Conformationally locked in South pucker~2x more potent than North-locked (5) nih.govacs.org
Flexible Analogue (7)Carbocyclic (Cyclopentane)~100x more potent than South-locked (6); 16-fold less potent than parent (4) nih.govacs.org

Structure Activity Relationship Sar Investigations of Diazepinone Riboside Analogues

Impact of Heterocyclic Base Modifications on Enzyme Binding

The seven-membered diazepinone ring is a critical component for the potent inhibition of cytidine (B196190) deaminase (CDA). While many structure-activity relationship (SAR) studies on CDA inhibitors focus on the heterocyclic base, diazepinone riboside's mechanism is distinct. acs.org Its mode of action is independent of the hydration mechanism common to other inhibitors like zebularine (B1662112). nih.govnih.gov

Key interactions between the diazepinone moiety and the enzyme's active site have been identified through structural studies. The crystal structure of human CDA bound to this compound reveals specific hydrogen bonds: the N3-H of the diazepinone ring interacts with the side chain of glutamate-67 (Glu67), and the carbonyl oxygen at C2 forms a hydrogen bond with the main chain NH of alanine-66 (Ala66). nih.govmassey.ac.nz

A crucial feature for strong binding is the C5-C6 double bond within the diazepinone ring. acs.org This double bond engages in an edge-on π-π stacking interaction with a phenylalanine residue (Phe137) in the active site. acs.orgnih.gov The importance of this interaction is highlighted by the significant loss of binding affinity observed when this double bond is reduced. massey.ac.nz This indicates that the specific electronic and conformational properties conferred by the unsaturation in the seven-membered ring are essential for potent inhibition.

Further modifications to the heterocyclic base have explored the introduction of a hydroxyl group at the C5 position, creating R and S isomers. massey.ac.nz One of these isomers was found to be a slow-binding inhibitor with potency comparable to the well-known inhibitor tetrahydrouridine (B1681287) (THU), although the specific stereoisomer responsible for the higher potency was not determined. massey.ac.nz This finding suggests that introducing substituents on the diazepinone ring can modulate inhibitory activity, potentially by mimicking the tetrahedral intermediate of the deamination reaction. massey.ac.nz

Role of Sugar Moiety Modifications in Inhibitory Potency and Specificity

While the heterocyclic base is crucial, the sugar moiety of this compound plays a significant role in orienting the inhibitor within the enzyme's active site and thus influences its inhibitory potency. acs.orgnih.gov The conformation of the sugar ring, known as sugar pucker, is a key determinant of binding affinity. acs.org

Crystal structures of CDA complexed with various inhibitors, including this compound, consistently show the sugar ring adopting a "south" conformation, which is close to a C2'-endo pucker. acs.orgnih.govnih.gov To investigate the importance of this preference, conformationally "locked" carbocyclic analogues were synthesized, where the flexible ribose is replaced by a rigid bicyclo[3.1.0]hexane scaffold in either a "north" or "south" conformation. acs.orgnih.gov Biological evaluation confirmed CDA's preference for the south conformation, as the south-locked analogue was a more potent inhibitor than its north counterpart. acs.org

Interestingly, a flexible carbocyclic analogue with a cyclopentane (B165970) ring, which can more easily adopt the preferred south conformation without the strain of a locked system, was found to be a significantly more potent inhibitor than the locked-south analogue. acs.org However, it was still less potent than the parent this compound. acs.org This suggests that while the south pucker is preferred, the flexibility to achieve an optimal geometry within the active site, including the proper glycosyl torsion angle, is also critically important. acs.org

Further SAR studies have explored modifications at the 2'-position of the sugar ring. A variety of 2'-modified analogues have been synthesized, including:

2'-deoxyribo- rsc.orgresearchgate.net

2'-deoxy-2'-fluoroarabino- rsc.orgresearchgate.net

2'-deoxy-2',2'-difluoro- rsc.orgresearchgate.net

These modifications are designed to alter the sugar pucker, hydrogen bonding capabilities, and metabolic stability of the nucleoside, providing tools to further probe the enzyme's active site requirements and develop inhibitors with improved properties. rsc.orgresearchgate.net The development of efficient synthetic routes, such as direct glycosylation, has facilitated access to these diverse analogues for continued evaluation. rsc.org

Analogue TypeSugar MoietyKey FindingReference(s)
Parent CompoundRiboseAdopts a 'south' (C2'-endo) conformation in the active site. acs.org, nih.gov
Conformationally LockedSouth-bicyclo[3.1.0]hexaneMore potent than the North-locked analogue, confirming preference for south pucker. acs.org, nih.gov
Conformationally LockedNorth-bicyclo[3.1.0]hexaneLess potent inhibitor, indicating an unfavorable conformation for binding. acs.org
Flexible CarbocyclicCyclopentaneMore potent than the South-locked analogue, highlighting the importance of conformational flexibility. acs.org
2'-Modified2'-deoxyriboseSynthesized for evaluation as potential CDA and APOBEC3 inhibitors. rsc.org, researchgate.net
2'-Modified2'-deoxy-2'-fluoroarabinoSynthesized to probe the effect of fluorine substitution on binding and stability. rsc.org, researchgate.net
2'-Modified2'-deoxy-2',2'-difluoroSynthesized to explore the impact of gem-difluoro substitution. rsc.org, researchgate.net

Comparative SAR Analysis with other Cytidine Deaminase Inhibitors (e.g., Tetrahydrouridine, Zebularine, Phosphapyrimidine Riboside)

The structure-activity relationship of this compound is best understood when compared to other well-characterized cytidine deaminase (CDA) inhibitors like tetrahydrouridine (THU), zebularine, and phosphapyrimidine riboside. acs.orgresearchgate.netresearchgate.net

Mechanism of Action: A primary distinction lies in their mechanism of inhibition. THU and zebularine are transition-state analogues that rely on the formation of a hydrated tetrahedral intermediate at the C4 position of the pyrimidine (B1678525) ring, which mimics the natural substrate's transition state during deamination. acs.orgnih.gov This hydration is facilitated by a zinc-activated water molecule in the enzyme's active site. nih.gov In contrast, this compound is a potent inhibitor whose mechanism is entirely independent of this hydration process. acs.orgnih.govnih.gov Its seven-membered ring lacks the functionality to coordinate with the active site zinc ion. acs.orgnih.gov Instead, its strong binding affinity is attributed to a unique edge-on π-π interaction between its C5-C6 double bond and the Phe137 residue of the enzyme. acs.orgnih.gov

Potency: In terms of inhibitory potency against human CDA, the reported patterns generally show this compound to be a highly potent inhibitor. researchgate.netresearchgate.net For instance, one study reported inhibition constants (Ki) for this compound in the range of 5–15 nM. researchgate.netresearchgate.net Its potency is generally greater than that of zebularine and comparable to or greater than that of THU. researchgate.netresearchgate.net The most potent known CDA inhibitor is phosphapyrimidine riboside (Ki = 0.9 nM), but its utility is limited by its instability in aqueous solutions. researchgate.net

Structural Features:

Tetrahydrouridine (THU): Possesses a saturated pyrimidine ring with a hemiaminal structure. The active diastereoisomer orients its C4-hydroxyl group towards the active site zinc ion, mimicking the hydrated intermediate. acs.orgnih.gov

Zebularine: Features a pyrimidin-2-one ring that undergoes hydration across the N3-C4 double bond within the active site to form a stable hydrate (B1144303) that is the true inhibitory species. nih.gov

This compound: Contains an unsaturated seven-membered 1,3-diazepin-2-one ring. The key inhibitory feature is not a hydrated species but the ring's double bond itself and its interaction with Phe137. acs.orgnih.gov

Phosphapyrimidine Riboside: This analogue replaces a carbon atom in the pyrimidine ring with phosphorus, resulting in very tight binding, but it is prone to degradation. researchgate.net

The structural differences between the heterocyclic portions of these inhibitors dictate their distinct binding modes and inhibitory mechanisms. While THU and zebularine effectively mimic the transition state, this compound exploits a different set of interactions within the same active site to achieve potent inhibition. acs.orgnih.gov

InhibitorKey Heterocyclic FeatureMechanism of InhibitionRelative PotencyReference(s)
This compound Unsaturated 7-membered ringIndependent of hydration; π-π stackingHigh (Ki = 5-25 nM) acs.org, nih.gov, researchgate.net, researchgate.net
Tetrahydrouridine (THU) Saturated 6-membered ring (hemiaminal)Transition-state mimic (hydrated)High acs.org, nih.gov, researchgate.net, researchgate.net
Zebularine 6-membered pyrimidin-2-one ringForms covalent hydrate in active siteModerate to High nih.gov, researchgate.net
Phosphapyrimidine Riboside Phosphorus-containing 6-membered ringNot detailed, but very potentHighest (Ki = 0.9 nM), but unstable researchgate.net

Relationship between Stereochemistry and Biological Activity

Stereochemistry is a fundamental aspect of the biological activity of this compound and its analogues, influencing both enzyme binding and inhibitory potency. The key stereochemical considerations are the conformation of the sugar moiety (sugar pucker) and the orientation of the glycosidic bond.

As detailed in section 5.2, the sugar pucker plays a defining role in inhibitor potency. Studies using conformationally locked carbocyclic analogues have unequivocally demonstrated that cytidine deaminase (CDA) prefers to bind inhibitors where the sugar moiety adopts a "south" (C2'-endo) conformation. acs.orgnih.gov This preference is consistent with crystal structures of CDA complexed with this compound and other inhibitors like THU, which all show the sugar in a south-like pucker. acs.orgnih.gov

Stereochemistry also becomes important when modifications are introduced to the heterocyclic base. The synthesis of 2'-deoxyribosides of the R and S isomers of hexahydro-5-hydroxy-azepin-2-one (a related seven-membered ring nucleoside) showed a notable difference in activity against human CDA. massey.ac.nz The S-isomer was found to be more active than the R-isomer, suggesting that the spatial orientation of the hydroxyl group at the C5 position is a key determinant for inhibition, likely by influencing how the inhibitor mimics the hydrated tetrahedral intermediate of the natural substrate. massey.ac.nz

Biological Activity and Research Applications in Enzyme Studies

Characterization of Enzyme Inhibition Kinetics

The inhibitory properties of diazepinone riboside and its analogues are quantified by their inhibition constants (K_i values), which measure the concentration of inhibitor required to produce half-maximum inhibition. A lower K_i value signifies a more potent inhibitor.

Inhibition of Human Cytidine (B196190) Deaminase (hCDA)

This compound is a powerful competitive inhibitor of human cytidine deaminase (hCDA), an enzyme that plays a crucial role in the pyrimidine (B1678525) salvage pathway and the metabolism of several anticancer and antiviral nucleoside drugs. oup.comnih.gov Early studies reported a K_i value of 25 nM for this compound against hCDA from human liver. nih.gov More recent research with recombinantly expressed hCDA determined a K_i of 430 ± 80 nM for the 2'-deoxy analogue, dDiAzep, which was found to be 20 times more potent than 2'-deoxyzebularine (B1250929) (dZ). nih.gov The difference in reported K_i values may be attributed to variations in the sugar pucker between ribose and 2'-deoxyribose, as well as the source of the enzyme. nih.gov

Kinetic studies have consistently shown that this compound is a more potent inhibitor of hCDA than other known inhibitors like tetrahydrouridine (B1681287). nih.gov The inhibition constants for this compound have been reported to be in the range of 5-15 nM, highlighting its potential as a strong candidate for further investigation. scispace.com

Table 1: Inhibition Constants (K_i) of Diazepinone Derivatives against Human Cytidine Deaminase (hCDA)

Compound Enzyme Source K_i Value
This compound Human Liver 25 nM nih.gov
dDiAzep (2'-deoxy-1,3-diazepin-2-one riboside) Recombinant hCDA 430 ± 80 nM nih.gov
This compound Not Specified 5-15 nM scispace.com

Inhibition of APOBEC3 Enzymes (A3A, A3B)

The APOBEC3 (Apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3) family of enzymes are cytidine deaminases that play a role in innate immunity by deaminating cytosine to uracil (B121893) in single-stranded DNA (ssDNA). nih.govrsc.org However, their dysregulation can lead to cancer-causing mutations. rsc.org

While this compound itself as a free nucleoside does not inhibit APOBEC3 enzymes, its 2'-deoxy derivative, when incorporated into oligonucleotides, becomes a potent inhibitor. nih.govrsc.org This is because APOBEC3 enzymes preferentially bind to DNA substrates rather than single nucleosides. rsc.org A DNA hairpin containing a 1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one derivative in the loop exhibited a K_i of 290 ± 40 nM against APOBEC3A (A3A), which is only slightly weaker than a similar inhibitor containing 5-fluoro-2'-deoxyzebularine (FdZ). nih.gov This demonstrates that the diazepinone moiety can be effectively delivered to the active site of APOBEC3 enzymes when part of a DNA structure. nih.gov

Use as Biochemical Probes for Enzyme Active Site Elucidation

The unique inhibitory mechanism of this compound has made it a valuable tool for understanding the active site of hCDA. Unlike many other cytidine deaminase inhibitors that rely on a hydration mechanism involving a zinc ion at the active site, this compound's potent inhibition is independent of this process. acs.org

Crystallographic studies of human CDA in complex with this compound have been instrumental in revealing the molecular basis of its inhibitory action. nih.govacs.orgacs.org These studies have shown that the strong binding of this compound to the active site is primarily due to a canonical π-π stacking interaction between the diazepinone ring and the aromatic side chain of a key phenylalanine residue (Phe137) in the enzyme. nih.govacs.orgacs.orgacs.org This discovery provided a new perspective on inhibitor design, demonstrating that potent inhibition could be achieved without direct coordination to the active site zinc ion. rsc.org

Strategies for Enhancing Potency and Specificity of Diazepinone Derivatives

Researchers are actively exploring strategies to improve the inhibitory potency and selectivity of diazepinone-based compounds for both CDA and APOBEC3 enzymes.

Incorporation into Oligonucleotides (e.g., DNA Hairpins)

A key strategy for targeting APOBEC3 enzymes is the incorporation of diazepinone derivatives into short, single-stranded DNA sequences, particularly DNA hairpins. nih.govrsc.org Since APOBEC3 enzymes recognize and bind to ssDNA, this approach effectively delivers the inhibitory diazepinone nucleoside to the enzyme's active site. nih.govbeilstein-journals.orgnih.gov By replacing the target deoxycytidine in the loop of a DNA hairpin with a diazepinone derivative, researchers have created potent and selective inhibitors of APOBEC3A. nih.govbeilstein-archives.org This strategy leverages the substrate preference of the enzyme to achieve targeted inhibition. rsc.org

Exploration in Preclinical Models for Mechanistic Insights (Excluding Therapeutic Efficacy)

While this article focuses on the biochemical aspects of this compound, it is worth noting that its potent inhibition of CDA has led to its exploration in preclinical settings to understand the mechanistic consequences of CDA inhibition. rsc.org For instance, the use of potent CDA inhibitors like this compound in combination with nucleoside analogue drugs that are susceptible to deamination by CDA helps in elucidating the role of this enzyme in drug metabolism and resistance. oup.com These studies provide valuable mechanistic insights into how inhibiting CDA can modulate the activity of other therapeutic agents.

Investigation of Cellular Uptake Mechanisms (Research Tools/Delivery Considerations)

The cellular membrane presents a formidable barrier to many pharmacologically active compounds, particularly those that are hydrophilic. For nucleoside analogues like this compound, entry into the cell is not a passive process but is mediated by specific protein channels. While direct and extensive studies on the cellular uptake of this compound are not widely reported in the literature, the mechanisms governing the transport of other structurally similar nucleoside analogues provide a strong basis for understanding its likely pathway. nih.gov

As a nucleoside analogue, the cellular influx of this compound is expected to be facilitated by human nucleoside transporters (hNTs). nih.govresearchgate.net These transporters are broadly categorized into two families: the sodium-independent equilibrative nucleoside transporters (hENTs) and the sodium-dependent concentrative nucleoside transporters (hCNTs). nih.govresearchgate.net These protein families are the primary conduits for the cellular uptake of natural nucleosides for DNA and RNA synthesis and are also co-opted by many nucleoside-based drugs. nih.govresearchgate.netresearchgate.net

Research on the well-characterized nucleoside analogue drug, gemcitabine (B846), has shown that its cellular uptake is mediated by at least five different hNTs, with human equilibrative nucleoside transporter 1 (hENT1) being the major transporter in many cancer cells. nih.gov Similarly, studies on nicotinamide (B372718) riboside have demonstrated its import into human cells via hENT1, hENT2, and hENT4. nih.gov Given these precedents, it is highly probable that this compound also utilizes one or more of these transporters to gain entry into the cell. However, one review has noted that specific results on the effectiveness of this compound in cultured cells have not yet been reported, which may explain the limited availability of detailed transport studies. nih.gov

In the context of research tools, investigations into the cellular uptake of nucleoside analogues typically involve several key methodologies. The use of cell lines that overexpress specific transporters (e.g., HEK293 cells engineered to express high levels of hENT1 or hCNT1) is a common strategy to identify the specific transporter responsible for the uptake of a compound. nih.gov Conversely, cell lines with known deficiencies in certain transporters can also be used to determine the necessity of a particular transporter for cellular entry. nih.gov

From a delivery consideration standpoint, the efficiency of these transporters can be a critical determinant of a drug's efficacy. For instance, resistance to gemcitabine has been linked to the suppressed expression of hENT1. nih.gov To circumvent such resistance mechanisms and improve cellular uptake, various drug delivery strategies are often considered for nucleoside analogues. These can include the development of lipophilic prodrugs that can bypass the need for transporters or the use of nanoparticle-based delivery systems to enhance cellular penetration. nih.govresearchgate.net While specific delivery systems for this compound are not detailed in the literature, these established approaches for other nucleosides represent viable research avenues.

The table below summarizes the primary transporters involved in the cellular uptake of other relevant nucleoside analogues, which serve as a reference for the probable mechanisms for this compound.

Transporter FamilySpecific TransporterSubstrate ExamplesTransport Characteristics
Equilibrative Nucleoside Transporters (ENTs) hENT1Gemcitabine, Nicotinamide RibosideSodium-independent, bidirectional transport. Major transporter for gemcitabine in cancer cells. nih.govnih.gov
hENT2Gemcitabine, Nicotinamide RibosideSodium-independent, bidirectional transport. nih.govnih.gov
hENT4Nicotinamide RibosideSodium-independent, bidirectional transport. nih.gov
Concentrative Nucleoside Transporters (CNTs) hCNT1GemcitabineSodium-dependent, unidirectional transport. nih.gov
hCNT2GemcitabineSodium-dependent, unidirectional transport. nih.gov
hCNT3GemcitabineSodium-dependent, unidirectional transport. nih.gov

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Techniques in Research

Spectroscopy is a cornerstone in the chemical and biochemical analysis of diazepinone riboside, enabling researchers to confirm its synthesis, determine its structure, and measure its activity in enzymatic assays.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound and its analogues. One-dimensional (1D) techniques like ¹H NMR are routinely used to confirm the identity and purity of synthesized compounds. acs.org For instance, ¹H NMR has been used to determine the concentration of carbocyclic diazepinone stock solutions by referencing against an internal standard like pyrazine. acs.org It is also employed to assess the stability of these compounds in solution over time. rsc.org

Two-dimensional (2D) NMR techniques are crucial for unambiguous structural assignments, especially for determining the anomeric configuration (α or β) of the nucleoside, which is critical for its biological activity. rsc.orgrsc.org The 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for this purpose. rsc.orgrsc.orgresearchgate.net By detecting spatial proximities between protons, NOESY can confirm the stereochemical relationship between the sugar moiety and the diazepinone base, allowing for the definitive assignment of the desired β-anomer. rsc.orgrsc.org Other 2D NMR experiments, including COSY, HSQC, and HMBC, are also utilized to provide a complete picture of the molecule's covalent structure. rsc.org Furthermore, ¹H NMR assays are employed as a direct method to monitor the real-time kinetics of enzyme-catalyzed deamination, providing initial velocity data for substrates in the presence of inhibitors like diazepinone derivatives. nih.govbeilstein-archives.orgbeilstein-journals.org

NMR TechniqueApplication in this compound ResearchReference
¹H NMR (1D)Structural confirmation, purity assessment, stability studies, and monitoring real-time deamination kinetics. acs.orgrsc.orgnih.gov
2D NOESYDetermination of anomeric configuration (α vs. β) by observing spatial correlations between protons on the sugar and the base. rsc.orgrsc.orgresearchgate.net
2D COSY, HSQC, HMBCComplete structural assignment by identifying proton-proton and proton-carbon correlations. rsc.org

UV-Vis spectrophotometry is a widely used method for conducting enzymatic deamination assays to evaluate the inhibitory potential of this compound. nih.gov The assay is based on the principle that the substrate, such as cytidine (B196190) or deoxycytidine, and the product, uridine (B1682114) or deoxyuridine, have distinct ultraviolet absorbance spectra. The enzymatic deamination catalyzed by cytidine deaminase (CDA) leads to a decrease in absorbance at a specific wavelength over time. nih.gov

Researchers monitor the reaction by recording the loss of absorbance of cytidine at approximately 282 nm or 286 nm at a controlled temperature and pH. acs.orgnih.gov This spectrophotometric approach allows for the determination of initial reaction rates. acs.org By measuring these rates at various substrate and inhibitor concentrations, key kinetic parameters can be calculated to quantify the potency of inhibitors like this compound. acs.orgnih.gov The technique is fundamental for high-throughput screening and detailed kinetic analysis of potential CDA inhibitors. nih.gov

ParameterDescriptionExample Value/ConditionReference
PrincipleMeasures the decrease in substrate absorbance as it is converted to product.Cytidine → Uridine nih.gov
Wavelength (λ)Specific wavelength where the change in absorbance between substrate and product is maximal.~282-286 nm acs.orgnih.gov
EnzymeHuman Cytidine Deaminase (hCDA) or other deaminases.hCDA nih.gov
Assay ConditionReactions are performed in a suitable buffer at a constant temperature.pH 6.0-6.8, 25 °C acs.orgnih.gov
Output DataInitial reaction velocities (rates) used for kinetic analysis.ΔAbs/min acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 2D NOESY)

Biochemical and Enzymatic Assays

To understand how this compound functions as an enzyme inhibitor, detailed biochemical and enzymatic assays are performed. These assays provide quantitative measures of its binding affinity and inhibitory mechanism.

For a precise determination of kinetic constants, researchers often employ global regression analysis of the kinetic data. nih.govrsc.org When studying the inhibition of cytidine deaminase by this compound derivatives, kinetic profiles are monitored at various inhibitor concentrations. beilstein-archives.orgbeilstein-journals.orgrsc.orgbeilstein-journals.org The resulting data sets (e.g., reaction progress curves) are then fitted simultaneously to a specific kinetic model using global regression analysis. nih.govrsc.org This method is considered superior to analyzing initial rates alone or using linearized transformations of the Michaelis-Menten equation (like Lineweaver-Burk plots), as it provides more robust and accurate estimates for parameters such as the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and the inhibition constant (Kᵢ). nih.govbeilstein-journals.orgrsc.orgbeilstein-journals.org

The Michaelis-Menten model is the fundamental framework for characterizing the kinetics of enzyme-catalyzed reactions involving this compound. nih.govrsc.org This analysis is used to determine the Michaelis constant (Kₘ), which represents the substrate concentration at half the maximum velocity, and the inhibition constant (Kᵢ), which quantifies the inhibitor's binding affinity. nih.govrsc.org In studies of this compound, initial reaction rates are measured at different substrate concentrations in the presence and absence of the inhibitor. acs.org This allows for the determination of the type of inhibition (e.g., competitive, non-competitive) and the calculation of the Kᵢ value, a critical measure of the inhibitor's potency. acs.org The this compound is reported to be a potent CDA inhibitor with a Kᵢ of 25 nM. rsc.org

Global Regression Analysis of Kinetic Data

X-ray Crystallography for Structural Determination

X-ray crystallography is a powerful technique that provides a three-dimensional, atomic-resolution view of how this compound interacts with its target enzyme. numberanalytics.comcam.ac.uk The crystal structure of human cytidine deaminase (hCDA) in a complex with this compound has been solved (PDB ID: 1MQ0). nih.govrsc.orgresearchgate.net

This structural data reveals critical details of the binding mode. nih.gov The this compound binds within the enzyme's active site, where its diazepinone ring engages in a canonical π/π stacking interaction with the aromatic ring of a key phenylalanine residue (Phe137). researchgate.netnih.gov Interestingly, unlike many other CDA inhibitors, the this compound does not directly coordinate with the zinc ion (Zn²⁺) in the active site; instead, a water molecule remains bound to the zinc. nih.govrsc.orgresearchgate.net The active site is formed by residues from three of the four hCDA monomers in the tetrameric structure, all of which contribute to recognizing the inhibitor. nih.govrsc.orgresearchgate.net This detailed structural information is invaluable for understanding the basis of its high-affinity binding and for guiding the rational design of new, even more potent inhibitors. nih.gov

Structural FeatureFinding for this compound-hCDA ComplexReference
PDB Accession Code1MQ0 nih.govrsc.orgresearchgate.net
Key Interacting ResiduePhenylalanine 137 (Phe137) researchgate.netnih.gov
Primary Interactionπ/π stacking between the inhibitor's ring and Phe137. researchgate.netnih.gov
Interaction with Zinc (Zn²⁺)No direct coordination; a water molecule mediates the interaction. nih.govrsc.orgresearchgate.net
Sugar Pucker ConformationThe ribose ring adopts a south conformation. nih.gov
Quaternary StructureBinds to an active site formed by three monomers of the active tetramer. nih.govrsc.org

Computational Chemistry and Bioinformatics Tools

Computational chemistry and bioinformatics have emerged as indispensable tools in the study of this compound, particularly for understanding its interaction with target enzymes and for guiding the design of new, more potent analogues. These in silico approaches provide a molecular-level understanding that complements experimental data, offering insights into structural conformations, binding energetics, and key intermolecular interactions.

Molecular Modeling and Docking Studies

A cornerstone of the computational investigation into this compound is the use of its crystal structure in complex with human cytidine deaminase (CDA), available in the Protein Data Bank (PDB) under the accession code 1MQ0. acs.orgrsc.org This experimentally determined structure serves as a robust template for molecular modeling and docking simulations aimed at elucidating structure-activity relationships (SAR). acs.org

Researchers have employed molecular dynamics calculations to explore the conformational preferences of the sugar moiety, a critical factor in inhibitor binding. acs.org For instance, studies on conformationally locked, carbocyclic analogues of this compound were conducted to determine the enzyme's preference for a specific sugar pucker. acs.org These investigations involved constructing models of "north" (N) and "south" (S) conformers using templates from the Cambridge Structural Database and comparing their binding to the flexible parent compound. acs.org

Docking simulations, often performed with software like MacroModel, have been instrumental in visualizing the binding pose of this compound and its derivatives within the CDA active site. acs.org These models reveal a network of crucial interactions responsible for its high-affinity binding. Monte Carlo and Stochastic Dynamics simulations have further helped to analyze and compare the binding modes of different analogues. acs.org

The key interactions identified through these computational models are detailed below:

Hydrogen Bonding: this compound forms a total of six hydrogen bonds within the active site of human CDA. acs.org Two of these bonds occur between the diazepinone ring and the residues Glu67 and Ala66. acs.org The remaining four involve the ribose moiety, which interacts with Glu56, Asn54, Ala58, and Tyr60. acs.org

π-π Stacking: A significant canonical π/π stacking interaction is observed between the diazepinone ring and the aromatic side chain of the Phe137 residue. acs.orgacs.orgnih.govresearchgate.net This interaction is a critical contributor to the potent inhibitory activity of the compound. acs.orgnih.gov

The insights from these modeling studies explain experimental observations, such as the reduced potency of analogues where the conformational flexibility is constrained in a way that prevents optimal alignment for these key interactions. acs.org

Bioinformatics Databases and Predictive Tools

Bioinformatics platforms provide a wealth of information that supports and enhances computational research on this compound.

Public Chemical Databases: Databases like PubChem serve as comprehensive repositories for the physicochemical properties and computed descriptors of this compound. nih.gov This information is fundamental for parameterizing computational models.

Structural Databases: The Protein Data Bank (PDB) is the primary source for the 3D structural data of the this compound-CDA complex, which is the starting point for most modeling studies. acs.orgrsc.org The Cambridge Structural Database (CCDC) has also been utilized to obtain coordinates for related chemical scaffolds. acs.org

Specialized Analytical Tools: Online tools such as PROSIT (Pseudo-Rotational Online Service and Interactive Tool) are available for detailed conformational analysis of the nucleoside sugar ring, calculating parameters like the pseudorotational phase angle (P) and puckering amplitude. researchgate.net

The integration of these computational and bioinformatics approaches allows for a detailed exploration of the molecular determinants of this compound's inhibitory activity. This knowledge is crucial for the rational design of next-generation inhibitors with improved pharmacological profiles.

Data Tables

Table 1: Computed Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC10H16N2O5PubChem nih.gov
Molecular Weight244.24 g/molPubChem nih.gov
IUPAC Name3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydro-1H-1,3-diazepin-2-onePubChem nih.gov
XLogP3-1.7PubChem nih.gov
Hydrogen Bond Donor Count4PubChem nih.gov
Hydrogen Bond Acceptor Count5PubChem nih.gov
Rotatable Bond Count2PubChem nih.gov
Exact Mass244.10592162 DaPubChem nih.gov
Topological Polar Surface Area102 ŲPubChem nih.gov
Table 2: Key Interactions of this compound in the Human Cytidine Deaminase Active Site (PDB: 1MQ0)
Interaction TypeThis compound MoietyCDA ResidueReference
Hydrogen BondDiazepinone RingGlu67 acs.org
Hydrogen BondDiazepinone RingAla66 acs.org
Hydrogen BondRibose RingGlu56 acs.org
Hydrogen BondRibose RingAsn54 acs.org
Hydrogen BondRibose RingAla58 acs.org
Hydrogen BondRibose RingTyr60 acs.org
π-π StackingDiazepinone RingPhe137 acs.orgresearchgate.net
Table 3: Computational and Bioinformatics Resources in this compound Research
Tool/DatabaseTypeApplicationReference
Protein Data Bank (PDB)Structural DatabaseSource of the crystal structure of the human CDA-diazepinone riboside complex (1MQ0). acs.orgrsc.org
PubChemChemical DatabaseProvides computed physicochemical properties and identifiers for this compound. nih.gov
MacroModelSoftwareUsed for molecular modeling, including Monte Carlo and Stochastic Dynamics simulations. acs.org
Cambridge Structural Database (CCDC)Structural DatabaseProvided templates for constructing carbocyclic nucleoside analogues. acs.org
PROSITOnline Analysis ToolPerforms conformational analysis of nucleoside sugar pucker. researchgate.net

Future Directions and Theoretical Considerations in Diazepinone Riboside Research

Design Principles for Next-Generation Enzyme Inhibitors

The development of next-generation enzyme inhibitors based on the diazepinone riboside scaffold is guided by several key design principles aimed at enhancing potency, selectivity, and drug-like properties. The diazepine (B8756704) scaffold itself is considered a "privileged structure" in drug design due to its unique seven-membered ring geometry. This structure allows for a snug fit into binding sites while providing a stable framework for adding functional groups to interact selectively with amino acid residues of a target protein, thereby improving both affinity and selectivity. nih.gov

A primary principle is the mimicry of the transition state of the enzymatic reaction. For instance, in the case of cytidine (B196190) deaminase (CDA), ring-expanded aglycons like 1,3-diazepin-2-one are designed to mimic the tetrahedral transition state of the hydration reaction. researchgate.net The discovery that 1,3-diazepinone riboside acts as a potent inhibitor of CDA without needing hydration has opened avenues for designing inhibitors based on conformationally locked carbocyclic nucleosides. researchgate.netnih.gov This allows for a detailed investigation of the enzyme's conformational preference for a specific sugar pucker. nih.gov

Structure-activity relationship (SAR) studies are crucial. For inhibitors of CDA like zebularine (B1662112), tetrahydrouridine (B1681287) (THU), and this compound, the interactions of the nucleobase with the active site are critical for strong binding. acs.orgnih.gov Consequently, many SAR studies focus on modifying the heterocyclic base. acs.orgnih.gov However, understanding the role of the sugar moiety is also vital. For example, CDA shows a preference for a south (2'-endo) sugar conformation, a feature that distinguishes it from the related enzyme adenosine (B11128) deaminase (ADA). acs.orgnih.gov

Another design strategy involves increasing the three-dimensional (3D) character of the drug scaffolds. Diazepinone-containing molecules possess a high degree of 3D structure, which can lead to increased diversity in fragment screening libraries, improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and provide better starting points for lead generation, potentially addressing "difficult" targets. rsc.org

Computational approaches, including molecular modeling and quantum-chemical calculations, are indispensable tools. acs.org These methods help in understanding the conformational energies of ligands and their interactions with the protein's active site. For instance, molecular dynamics simulations of diazepinone compounds in human CDA have revealed key hydrogen bonding and π/π interactions that contribute to their inhibitory activity. acs.orgnih.gov

Finally, mitigating off-target effects is a significant consideration. While the ability of a privileged scaffold to interact with multiple targets can be an advantage, it also presents a challenge in optimizing for a selective drug. Tailoring diazepine-based inhibitors with specific functional groups is a strategy employed to minimize off-target effects. nih.gov

Exploration of Novel Biological Targets for Diazepinone Scaffold

The diazepinone scaffold's versatility makes it a promising candidate for targeting a wide range of biological molecules beyond its well-established role as a cytidine deaminase (CDA) inhibitor. nih.govnih.gov The unique chemical and geometric features of this privileged scaffold make it an excellent template for developing potent and selective modulators of various drug targets. nih.gov

Enzymes: The 1,3-diazepine moiety is found in numerous biologically active compounds and is used to design inhibitors for a large spectrum of enzymes. nih.gov

Bromodomains: Compounds with a diazepine scaffold have recently emerged as potent inhibitors of the acetyl-lysine binding activity of bromodomain-containing proteins. These proteins are involved in gene transcriptional activation in cancer and inflammation, making them attractive epigenetic drug targets. nih.gov

β-Lactamase: Avibactam, a β-lactamase inhibitor containing a 1,3-diazepine scaffold, has been approved by the FDA. nih.gov Second-generation β-lactamase inhibitors with a diazabicyclooctane (DBO) scaffold are effective against bacteria that are resistant to first-generation inhibitors. researchgate.net

HIV Protease: Dibenzo[b,e] nih.govresearchgate.netdiazepinone derivatives have been identified as inhibitors of HIV protease. X-ray crystallography has shown that two molecules of such an inhibitor can bind to the active site. Linking two of these molecules with a two-carbon linker significantly improved the inhibition constant, suggesting this class of compounds as potential HIV protease inhibitors. acs.org

Adenosine Deaminase (ADA): The concept of using ring-expanded aglycons to mimic the transition state, which is effective for CDA inhibitors, was previously studied in detail for coformycin, a purine (B94841) nucleoside analogue that targets ADA. researchgate.net

RecA ATPase: A benzimidazole (B57391) diazepinone scaffold has been identified as an inhibitor of E. coli RecA ATPase activity, a potential target for new antibacterial treatments. umich.edu

APOBEC3 Enzymes: Analogues of this compound are being evaluated as potential inhibitors of APOBEC3 (Apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3) enzymes. researchgate.net These enzymes are involved in innate immunity but can also contribute to viral and cancer evolution, making them therapeutic targets. researchgate.netresearchgate.net

Purine Nucleoside Phosphorylase (PNP): While not a direct target of diazepinone ribosides themselves, the broader class of nucleoside analogues includes many PNP inhibitors. nih.govwikipedia.orgamazonaws.com The stability of these analogues to PNP is a key consideration in their design. rsc.org

Other Targets:

G-Protein Coupled Receptors (GPCRs): The 1,3-diazepine heterocyclic structure is widely used in medicinal chemistry to design GPCR ligands. nih.gov

DDX3 Helicase: The human DDX3 helicase, an ATP-dependent RNA helicase, is considered a new target for developing antiviral and anticancer drugs. researchgate.net

The development of new synthetic methodologies, such as organocatalyzed domino reactions and ring-closing metathesis, allows for the creation of diverse and highly functionalized diazepinone libraries. rsc.orgnih.gov These libraries can be used to screen for activity against a wide array of biological targets, further expanding the therapeutic potential of the diazepinone scaffold. rsc.orgrsc.org

Advancements in Stereoselective Synthesis

Significant progress has been made in the stereoselective synthesis of diazepinone ribosides and their analogues, driven by the need to control the stereochemistry of both the diazepinone ring and the sugar moiety for optimal biological activity.

Direct glycosylation is another crucial technique. An efficient convergent synthesis of 1,3-diazepinone nucleosides has been achieved through direct glycosylation, including the synthesis of 2′-deoxyribo-, 2′-deoxy-2′-fluoroarabino-, and 2′-deoxy-2′,2′-difluoro-diazepinone nucleosides with good yield and excellent anomeric selectivity. nih.gov This is a notable improvement over previous multistep linear syntheses for 2'-modified diazepinone nucleosides. researchgate.netnih.gov For instance, silylated diazepinone can be coupled with a bromosugar via mercury-catalyzed glycosylation to exclusively yield the β-anomer. researchgate.net

Organocatalyzed reactions have also emerged as a powerful tool. A peculiar organocatalyzed domino-reaction on a carbapenem (B1253116) core structure has been reported to form novel 1,4-diazepin-5-ones. rsc.org This reaction proceeds with excellent diastereoselectivity (>99:1), with the inherent chirality of the starting material dictating the stereochemical outcome of the products. rsc.org

The synthesis of spironucleosides represents another area of advancement. The first synthesis of 1,4-diazepine 2,5-dione peptides containing a β-amino acid where the β-carbon is also the anomeric carbon of a furanoid sugar has been described. These anomeric spirosugars were obtained with stereoselective control. researchgate.net

These advanced synthetic methods provide access to a wider variety of this compound analogues with defined stereochemistry, facilitating more detailed structure-activity relationship studies and the development of more potent and selective inhibitors.

Theoretical Implications for Nucleoside Metabolism and Enzyme Catalysis

The study of diazepinone ribosides has significant theoretical implications for our understanding of nucleoside metabolism and the fundamental principles of enzyme catalysis.

Nucleoside Metabolism: Diazepinone ribosides and their analogues serve as powerful probes for dissecting the substrate specificity and reaction mechanisms of enzymes involved in nucleoside metabolism, such as cytidine deaminase (CDA) and purine nucleoside phosphorylase (PNP). researchgate.netwikipedia.org For example, the potent inhibition of CDA by 1,3-diazepinone riboside, which acts as a transition-state mimic, underscores the importance of the hydrated intermediate in the deamination of cytidine. researchgate.netnih.gov The ability to create conformationally locked carbocyclic analogues has allowed researchers to determine an enzyme's preference for a specific sugar pucker, revealing that human CDA favors a south (2'-endo) conformation. acs.orgnih.gov This contrasts with the related enzyme adenosine deaminase (ADA), highlighting a key element of differentiation between these two purine and pyrimidine (B1678525) deaminases. nih.gov The study of how these analogues interact with enzymes like PNP, which is crucial for the metabolic stability of many nucleoside drugs, informs the design of more robust therapeutic agents. wikipedia.orgrsc.org

Enzyme Catalysis: The principles of enzyme catalysis, such as transition-state stabilization, are well-illustrated by this compound inhibitors. elifesciences.orgwikipedia.org The design of these molecules as mimics of the tetrahedral transition state of the hydration reaction catalyzed by CDA is a direct application of transition-state theory. researchgate.net This theory posits that enzymes achieve their remarkable rate accelerations by having a much higher affinity for the transition state of a reaction compared to the ground state of the substrate. elifesciences.org

Furthermore, the study of how these inhibitors bind to the enzyme's active site provides insights into the forces involved in catalysis. The crystal structure of human CDA in complex with this compound reveals a canonical π/π-interaction with a key active site residue, Phe137, demonstrating the importance of specific non-covalent interactions in inhibitor binding and, by extension, in substrate recognition and catalysis. acs.orgnih.gov The exclusion of water from the active site upon substrate binding can lower the local dielectric constant, strengthening electrostatic interactions that contribute to catalysis. wikipedia.org

The concept of a broad transition-state ensemble (TSE), rather than a single unique transition state, is a more recent theoretical development. elifesciences.org While not directly studied with diazepinone ribosides, the flexibility and conformational dynamics of both the inhibitor and the enzyme active site are crucial for binding and inhibition, which aligns with the idea that enzymes can accommodate a range of conformations along the reaction coordinate.

In essence, diazepinone ribosides act as chemical tools that allow for the experimental testing and refinement of theoretical models of enzyme function. They help to bridge the gap between static structural information and the dynamic processes of substrate binding, catalysis, and product release that define enzyme action.

Q & A

Basic Research Questions

Q. What experimental models are commonly employed to investigate the neuroprotective effects of Diazepinone riboside?

  • Answer: The rotenone (ROT)-induced Parkinson’s disease (PD) rat model is widely used. In this model, rats receive ROT (2.0 mg/kg, intraperitoneal) for 28 days, followed by this compound (DP) at varying doses (0.5–2.0 mg/kg) to assess neuroprotection. Key parameters include liver oxygen consumption (measured via electrode calibration), plasma lipid profiles (quantified via thin-layer chromatography), and motor behavior (e.g., open-field tests for spontaneous movement and tremor frequency). Statistical analysis involves parametric ANOVA and non-parametric Kruskal-Wallis tests to compare group differences .

Q. How is this compound synthesized for structural and functional studies?

  • Answer: A scalable method involves ring-closing metathesis (RCM) of α-amino acid derivatives. This route enables the synthesis of diverse diazepinone scaffolds with high regioselectivity. Optimization steps include solvent selection (e.g., dichloromethane) and catalyst tuning (e.g., Grubbs catalysts) to improve yields. Purity is validated via NMR and mass spectrometry .

Q. What statistical approaches are recommended for analyzing behavioral and biochemical data in this compound studies?

  • Answer: Parametric tests (e.g., one-way ANOVA with Tukey’s post hoc) are suitable for normally distributed data (e.g., plasma lipid levels). Non-parametric tests (e.g., Kruskal-Wallis) are used for skewed distributions, such as ordinal behavioral scores. Dose-response relationships should be modeled using regression analysis, with significance thresholds set at p < 0.05 .

Advanced Research Questions

Q. How does this compound achieve potent inhibition of human cytidine deaminase (CDA)?

  • Answer: Structural studies reveal that this compound binds CDA via a π–π interaction with Phe137 in the active site. Unlike other inhibitors (e.g., zebularine), it does not coordinate with Zn²⁺ but stabilizes a water molecule near the catalytic center. This unique binding mode confers a lower Kᵢ (25 nM) compared to zebularine (2.9 µM). Mutagenesis of Phe137 to alanine reduces inhibitory potency by >90%, confirming its critical role .

Q. How can researchers resolve contradictions in lipid metabolism data from this compound-treated PD models?

  • Answer: While DP restores phospholipids and triglycerides in ROT-induced PD rats, it fails to normalize cholesterol and cholesteryl esters. To address this, researchers should:

  • Perform lipidomics to identify specific fatty acid species affected (e.g., long-chain polyunsaturated vs. saturated fats).
  • Investigate mitochondrial β-oxidation rates via respirometry, as cholesterol synthesis is ATP-dependent and linked to hepatic energy status .

Q. What methodological considerations are critical when translating in vitro CDA inhibition data to in vivo models?

  • Answer: Key factors include:

  • Bioavailability : DP’s stability in physiological buffers (e.g., vs. THU, which degrades rapidly).
  • Tissue penetration : Assess brain and liver concentrations via LC-MS/MS post-administration.
  • Off-target effects : Screen for interactions with related enzymes (e.g., APOBEC3A) using competitive inhibition assays .

Q. How can crystallography inform the design of this compound analogs with enhanced selectivity?

  • Answer: The tetrameric structure of CDA (PDB: 1MQ0) shows DP binding across three subunits. Analogs can be designed to:

  • Introduce halogen substituents (e.g., fluorine) at C5 to enhance π–π stacking with Phe137.
  • Modify the ribose moiety to improve solubility (e.g., 2'-OH phosphorylation) without disrupting key hydrogen bonds with Ala66 and Glu67 .

Methodological Resources

  • Dosage Optimization : Use pharmacokinetic modeling to correlate DP plasma levels (0.5–2.0 mg/kg) with target engagement (e.g., CDA inhibition >80%) .
  • Behavioral Testing : Standardize open-field assays by controlling environmental factors (e.g., ethanol cleaning of apparatus to eliminate olfactory cues) .
  • Data Validation : Replicate lipidomics findings in orthogonal models (e.g., AAV-α-synuclein PD mice) to confirm DP’s metabolic effects are not species-specific .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.